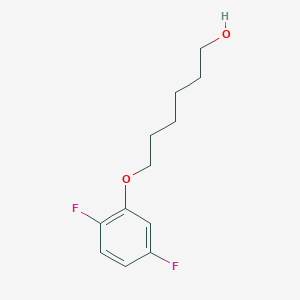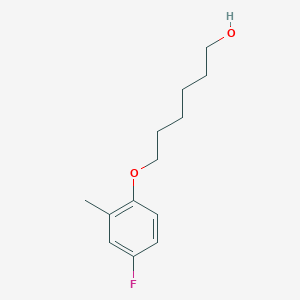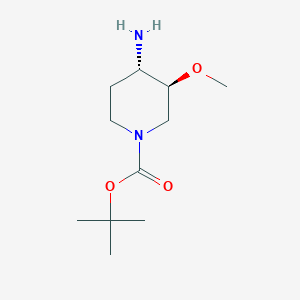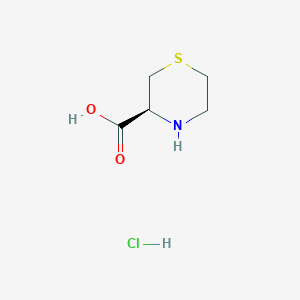![molecular formula C11H9N3O3 B8015010 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8015010.png)
7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a complex organic compound featuring a unique structure that combines elements of both azulene and diazabenzo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the diazabenzo[cd]azulene core, which can be achieved through cyclization reactions involving appropriate precursors. The hydroxyimino group is then introduced via oximation reactions, where hydroxylamine derivatives react with carbonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry to enhance reaction efficiency, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine, altering the compound’s properties significantly.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often involving catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its unique structure could interact with biological targets in ways that other compounds cannot, leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets through its hydroxyimino and diazabenzo[cd]azulene moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, potentially affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with unique electronic properties.
Diazabenzo[cd]azulene: A related compound with a similar core structure but lacking the hydroxyimino group.
Hydroxyimino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its combination of the hydroxyimino group with the diazabenzo[cd]azulene framework. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(10E)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMUFXBAIBWKI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8014958.png)

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate;dihydrate](/img/structure/B8014984.png)





![1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid](/img/structure/B8015033.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)
